![molecular formula C8H4BrClN2O2 B1371900 4-溴-7-氯-1H-吡咯并[3,2-c]吡啶-3-羧酸 CAS No. 1000342-01-7](/img/structure/B1371900.png)

4-溴-7-氯-1H-吡咯并[3,2-c]吡啶-3-羧酸

描述

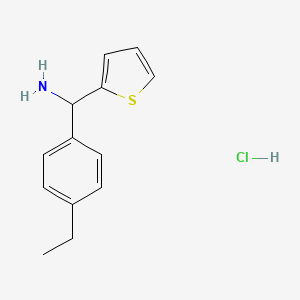

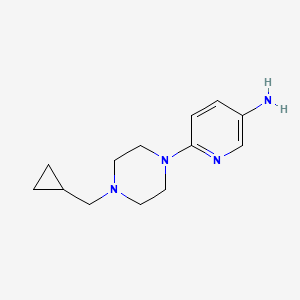

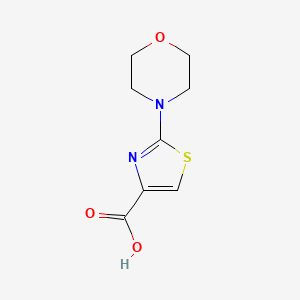

“4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C7H4BrClN2. It has a molecular weight of 231.48 g/mol . This compound is also known by other names such as “4-Bromo-7-chloro-5-azaindole” and "1H-Pyrrolo [3,2-c]pyridine, 4-bromo-7-chloro-" .

Molecular Structure Analysis

The InChI string of this compound is “InChI=1S/C7H4BrClN2/c8-7-4-1-2-10-6(4)5(9)3-11-7/h1-3,10H” and its InChIKey is "QULWOGLBWMRZGR-UHFFFAOYSA-N" . The Canonical SMILES representation is "C1=CNC2=C1C(=NC=C2Cl)Br" .Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 28.7 Ų and contains 1 hydrogen bond donor and 1 hydrogen bond acceptor . It has an XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water . It has a complexity of 155 .科学研究应用

4-溴-7-氯-5-氮杂吲哚-3-羧酸的综合分析

抗糖尿病应用: 该化合物已显示出降低血糖水平的潜力,这可能有利于治疗高血糖症、1 型糖尿病、肥胖相关糖尿病、糖尿病血脂异常、高甘油三酯血症、胰岛素抵抗、葡萄糖耐量受损、高脂血症、心血管疾病和高血压等疾病 .

有机电子学: 4-溴-7-氯-5-氮杂吲哚-3-羧酸用作有机半导体的构建模块,用于太阳能电池和晶体管等电子器件 .

生物学研究材料: 它被用作生物材料或有机化合物相关的生命科学研究的生化试剂 .

氮杂吲哚衍生物的合成: 该化合物用于合成作为新的精蛋白抑制剂的氮杂吲哚衍生物,并通过区域选择性杂环化反应制备三唑 .

材料科学: 由于其有助于新材料开发的特性,它在材料科学中得到了应用 .

抗癌特性: 由该化合物衍生的取代氮杂吲哚产品以其抗癌特性而闻名 .

抗病毒和抗菌活性: 这些衍生物还表现出抗病毒和抗菌活性,使它们在药物研究中具有价值 .

作用机制

Target of Action

The primary targets of “4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is believed that the compound interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to accurately describe the biochemical pathways affected by this compound. Compounds with similar structures have been shown to influence various biochemical pathways, leading to changes in cellular metabolism, signaling, and gene expression .

Pharmacokinetics

Its molecular weight (23148 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been shown to have various effects, such as inhibiting cell proliferation and inducing apoptosis .

属性

IUPAC Name |

4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-7-5-3(8(13)14)1-11-6(5)4(10)2-12-7/h1-2,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILARIBBHMDRKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=CN=C2Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646788 | |

| Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-01-7 | |

| Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1371818.png)

![1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride](/img/structure/B1371825.png)